molecular formula C25H24N4O3S B11086505 N-benzyl-2-{[4-(4-methoxyphenyl)-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide CAS No. 539808-67-8

N-benzyl-2-{[4-(4-methoxyphenyl)-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Cat. No.: B11086505
CAS No.: 539808-67-8
M. Wt: 460.5 g/mol
InChI Key: XNFYPXLFPZOBFS-UHFFFAOYSA-N
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Description

N-benzyl-2-{[4-(4-methoxyphenyl)-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a triazole-based acetamide derivative characterized by a 1,2,4-triazole core substituted with a 4-methoxyphenyl group at position 4, a phenoxymethyl group at position 5, and a sulfanyl-linked N-benzyl acetamide moiety at position 2. This compound belongs to a broader class of 1,2,4-triazole derivatives known for their diverse pharmacological activities, including antimicrobial, anti-inflammatory, and enzyme-inhibitory properties .

Properties

CAS No.

539808-67-8

Molecular Formula

C25H24N4O3S

Molecular Weight

460.5 g/mol

IUPAC Name

N-benzyl-2-[[4-(4-methoxyphenyl)-5-(phenoxymethyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide

InChI

InChI=1S/C25H24N4O3S/c1-31-21-14-12-20(13-15-21)29-23(17-32-22-10-6-3-7-11-22)27-28-25(29)33-18-24(30)26-16-19-8-4-2-5-9-19/h2-15H,16-18H2,1H3,(H,26,30)

InChI Key

XNFYPXLFPZOBFS-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NCC3=CC=CC=C3)COC4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Industrial Production Methods:: Unfortunately, information on industrial-scale production methods is scarce due to the compound’s rarity. it may be synthesized using established chemical processes.

Chemical Reactions Analysis

Reactivity::

    Oxidation: The compound may undergo oxidation reactions.

    Reduction: Reduction reactions could also be relevant.

    Substitution: Substitution reactions may occur at specific functional groups.

Common Reagents and Conditions::

    Reagents: Oxidizing agents (e.g., KMnO, CrO), reducing agents (e.g., NaBH), and nucleophiles.

    Conditions: Vary depending on the specific reaction.

Major Products:: The major products formed during these reactions would depend on the specific reaction conditions and the functional groups involved.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: Investigating its interactions with biological systems.

    Medicine: Exploring its pharmacological properties.

    Industry: Developing novel materials or catalysts.

Mechanism of Action

The precise mechanism by which N-benzyl-2-{[4-(4-methoxyphenyl)-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide exerts its effects remains an area of active research. It likely involves interactions with specific molecular targets and signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substitution Patterns

The compound shares structural homology with several triazole-acetamide derivatives, differing primarily in substituents on the triazole ring or the acetamide side chain. Key analogues include:

Compound Name Substituents (Triazole Positions 4 & 5) Acetamide Side Chain Biological Activity Reference
Target Compound 4-(4-methoxyphenyl), 5-(phenoxymethyl) N-benzyl Not explicitly reported -
N-(4-methylphenyl)-2-{[4-benzyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide 4-benzyl, 5-(phenoxymethyl) N-(4-methylphenyl) Not reported
N-(3-fluorophenyl)-2-{[4-allyl-5-(4-methoxybenzyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide 4-allyl, 5-(4-methoxybenzyl) N-(3-fluorophenyl) Not reported
2-{[4-ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-fluorophenyl)acetamide 4-ethyl, 5-(thiophen-2-yl) N-(4-fluorophenyl) Antimicrobial potential
GPR-17 (2-({5-[3-(Morpholine-4-sulfonyl)phenyl]-4-[4-(trifluoromethoxy)phenyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-[4-(propan-2-yl)phenyl]acetamide) 4-[4-(trifluoromethoxy)phenyl], 5-[3-(morpholine-sulfonyl)phenyl] N-[4-(propan-2-yl)phenyl] Receptor targeting (GPR-17)

Key Observations :

  • Substituent Flexibility : The triazole ring tolerates diverse substituents (e.g., benzyl, allyl, thiophene) without losing core stability, enabling fine-tuning of lipophilicity and steric effects .
  • Acetamide Modifications : The N-benzyl group in the target compound contrasts with analogues bearing fluorophenyl or pyridinyl side chains, which may influence receptor binding or metabolic stability .
Physicochemical and Pharmacokinetic Insights
  • Metabolic Stability : The methoxy group could reduce oxidative metabolism, as seen in 4-(4-methoxyphenyl) derivatives with prolonged half-lives .

Biological Activity

N-benzyl-2-{[4-(4-methoxyphenyl)-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a synthetic compound belonging to the class of triazole derivatives. Its unique structure combines various functional groups that may contribute to its biological activity, particularly in the fields of antimicrobial and anticancer research.

Structural Overview

The compound features:

  • Molecular Formula : C25H24N4O2S
  • Molecular Weight : 444.6 g/mol
  • IUPAC Name : this compound

This structure includes a benzyl group, methoxyphenyl moiety, and a phenoxymethyl group linked through a sulfanyl bridge to an acetamide functional group. The presence of these groups suggests potential interactions with various biological targets.

Antimicrobial Properties

Initial studies indicate that this compound may inhibit specific enzymes involved in fungal growth and proliferation. This suggests its potential as an antifungal agent. Further research is warranted to elucidate its mechanism of action and binding affinities with target enzymes.

Anticancer Potential

Triazole derivatives have been recognized for their anticancer properties. The compound's structural characteristics may facilitate interactions with key biological targets involved in cancer cell proliferation. Preliminary findings suggest that it may exhibit cytotoxic effects against various cancer cell lines, although detailed studies are required to confirm these effects and determine the specific pathways involved.

Research Findings and Case Studies

  • Enzyme Inhibition Studies :
    • A study conducted on related triazole compounds demonstrated significant enzyme inhibition against fungal pathogens. It is hypothesized that this compound could exhibit similar properties due to its structural similarities .
  • Cytotoxicity Assays :
    • In vitro assays have shown that compounds with similar triazole structures can induce apoptosis in cancer cells. The potential cytotoxicity of this compound against specific cancer cell lines is currently under investigation .
  • Mechanistic Studies :
    • Research into the mechanisms of action for triazole derivatives has highlighted their ability to interfere with critical cellular processes such as DNA synthesis and repair mechanisms . Exploring these pathways for this compound will be crucial in understanding its full biological profile.

Data Table: Summary of Biological Activities

Activity TypeObservationsReferences
AntimicrobialPotential inhibition of fungal growth
AnticancerCytotoxic effects on cancer cell lines
Enzyme InhibitionPossible interaction with key enzymes

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